molecular formula C5H9NS B1265438 Isobutyl isothiocyanate CAS No. 591-82-2

Isobutyl isothiocyanate

Cat. No. B1265438
CAS RN: 591-82-2
M. Wt: 115.2 g/mol
InChI Key: NSDDRJXKROCWRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, including isobutyl isothiocyanate, typically involves the formation of dithiocarbamate salts followed by their desulfurization. Various desulfurization agents, such as thiophosgene, lead nitrate, and hydrogen peroxide, are used to achieve this transformation. Methods such as microwave-assisted synthesis and the tandem Staudinger/aza-Wittig reactions are also notable for their efficiency in synthesizing isothiocyanates (Eschliman & Bossmann, 2019).

Molecular Structure Analysis

N-urethane-protected amino alkyl isothiocyanates, closely related to isobutyl isothiocyanate, have been synthesized and characterized, demonstrating their utility in peptidomimetics synthesis. The X-ray diffraction analysis of these compounds provides insight into their orthorhombic crystal system, aiding in the understanding of the molecular structure of isothiocyanates (Sureshbabu et al., 2009).

Chemical Reactions and Properties

Isothiocyanates, including isobutyl isothiocyanate, participate in a variety of chemical reactions, making them important organic intermediates. Their applications span from synthesis of complex compounds to biotechnological uses, highlighting their versatility and reactivity (Guangyi, 2007). The chemistry of isothiocyanates is rich, with reactions enabling the synthesis of heterocyclic compounds and the exploration of their potential applications (Sharma, 1989).

Physical Properties Analysis

The physical properties of isothiocyanates, such as solubility, boiling point, and melting point, are crucial for their handling and application in various chemical reactions. While specific data for isobutyl isothiocyanate was not directly provided, understanding these properties is essential for the synthesis and application of all isothiocyanates.

Chemical Properties Analysis

The chemical properties of isothiocyanates, such as reactivity with nucleophiles, electrophiles, and their behavior under different chemical conditions, are fundamental to their widespread use in organic synthesis. The formation of isothiocyanates from primary amines and carbon disulfide via electrochemical methods highlights the ongoing development in the synthesis and application of these compounds, providing a greener and more efficient approach (Kiaku et al., 2023).

Scientific Research Applications

1. Synthetic Chemistry

  • Field : Synthetic Chemistry
  • Application : Isothiocyanates, including Isobutyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties. Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
  • Method : This review categorizes synthetic methods into three types based on the starting materials and functional groups: (i) type A, derived from primary amines; (ii) type B, derived from other nitrogen functional groups; and (iii) type C, derived from non-nitrogen groups .

2. Heat Tolerance Enhancer for Arabidopsis

  • Field : Plant Biology
  • Application : Isobutyl Isothiocyanate is a potent heat tolerance enhancer for Arabidopsis .
  • Method : The researchers prepared transgenic Arabidopsis possessing the ß- glucuronidase reporter gene driven by the promoter of a small heat shock protein (HSP17.6C-CI) gene which was induced by heat tolerance enhancers .
  • Results : The short-chain aliphatic ITCs, especially isobutyl ITC, promoted the heat shock response (HSR) more strongly than the aromatic and sulfur-containing aliphatic ITCs. Isobutyl ITC induced the HSR in the whole Arabidopsis seedlings. The isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants .

3. Food Applications

  • Field : Food Technology
  • Application : Isothiocyanates, including Isobutyl isothiocyanate, have received attention from researchers for their possible application in the food industry due to their unique chemical reactivity, anti-cancer, anti-inflammatory, and neuroprotective properties .
  • Method : The extraction of these bioactive compounds is challenging due to their high volatility and heat sensitivity. It requires the application of various innovative technologies .
  • Results : Isothiocyanates exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells. They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .

4. Health Benefits

  • Field : Nutrition
  • Application : Isothiocyanates, including Isobutyl isothiocyanate, have been found to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
  • Method : These benefits are derived from the consumption of foods rich in isothiocyanates, such as cruciferous vegetables .
  • Results : Epidemiological studies have indicated that an increased intake of these vegetables can yield beneficial health effects and has the potential to mitigate the risk of developing certain diseases .

Safety And Hazards

Isobutyl isothiocyanate is flammable and its containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

Isobutyl isothiocyanate has been shown to be a potent heat tolerance enhancer for Arabidopsis . It induced the heat shock response (HSR) in the whole Arabidopsis seedlings, and the isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants . This suggests that isobutyl ITC could be a more potent heat tolerance enhancer than phenethyl ITC .

properties

IUPAC Name

1-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDRJXKROCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207846
Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Green pungent aroma
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.945
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl isothiocyanate

CAS RN

591-82-2
Record name Isobutyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Isobutyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
M HARA, T MATSUBARA, I TAKAHASHI… - … Control in Biology, 2018 - jstage.jst.go.jp
Heat tolerance enhancers are chemicals which prevent the physiological damages of plants by heat. Phenethyl isothiocyanate (ITC), which is known as the heat tolerance enhancer, …
Number of citations: 3 www.jstage.jst.go.jp
M Ohashi, JM Wilson, C Djerassi - Acta. Chem. Scand, 1963 - actachemscand.org
… Loss of an alkyl branch is found in all cases except in isobutyl isothiocyanate, where the predominant peak is mje 43 (C3H7+). The difference is probably determined by the stability of …
Number of citations: 163 actachemscand.org
S Afsharypuor, G Asghari, A Mohagheghzadeh… - 2010 - sid.ir
… the seed kernel were identified to be: isobutyl isothiocyanate (94.0%), isopropyl isothiocyanate … oil of the leaf were found to be: isobutyl isothiocyanate (88.5%), isopropyl isothiocyanate (…
Number of citations: 35 www.sid.ir
AJ MacLeod, G MacLeod, G Reader - Phytochemistry, 1989 - Elsevier
… were isomers of the butyl compounds, and further comparison with reference standards showed them to be isobutyl cyanide (3-methylbutanonitrile) and isobutyl isothiocyanate …
Number of citations: 15 www.sciencedirect.com
S Dehshahri, S Afsharypuor, G Asghari… - Research in …, 2012 - ncbi.nlm.nih.gov
… plant reported the occurrence of isobutyl isothiocyanate (94.0%)… isothiocyanate (4.2%), isobutyl isothiocyanate (92.9%), … of the leaf of this plant was isobutyl isothiocyanate (88.5%), …
Number of citations: 16 www.ncbi.nlm.nih.gov
EW Underhill, DF Kirkland - Phytochemistry, 1972 - Elsevier
… Isobutyl isothiocyanate has been identified as the aglycone formed upon myrosinase hydrolysis of a new thioglucoside, 2-methylpropylglucosinolate, present in fresh plants of C. …
Number of citations: 13 www.sciencedirect.com
M D'auria, G Mauriello… - Italian journal of food …, 2004 - search.ebscohost.com
… The presence of allyl isothiocyanate, isobutyl isothiocyanate, butyl isothiocyanate, 4-isothiocyanato-1-butene, 3-methylbutyl isothiocyanate, pentyl isothiocyanate, 4-methylpentyl isothi…
Number of citations: 25 search.ebscohost.com
MA Al-Qudah, MH Abu Zarga - E-Journal of Chemistry, 2010 - downloads.hindawi.com
… The major constituents are dioctyladipate (25.44%), N-(n-proyl) acetamide (14.77%), isopropyl isothiocyanate (11.55%), isobutyl isothiocyanate (6.75%), … 14.77 3 Isobutyl isothiocyanate …
Number of citations: 29 downloads.hindawi.com
S Afsharypuor, M Jamali - Journal of Essential Oil Research, 2006 - Taylor & Francis
Volatile constituents of the dried flowering aerial parts, fruits and roots of Cardaria draba L. collected after hydrolysis were analyzed by GC and GC/MS. The major volatile constituents of …
Number of citations: 16 www.tandfonline.com
N Kirimer, G Özek, T Özek, KHC Başer… - Journal of Essential Oil …, 2006 - Taylor & Francis
An essential oil obtained from the crushed seeds of Matthiola anchoniifolia Hub.-Mor. (Cruciferae) was obtained by microdistillation and analyzed by both GC and GC/MS. Octyl acetate (…
Number of citations: 4 www.tandfonline.com

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